![molecular formula C8H10BrNO2S B063522 2-bromo-N-ethylbenzenesulfonamide CAS No. 169189-80-4](/img/structure/B63522.png)
2-bromo-N-ethylbenzenesulfonamide
Overview
Description
2-bromo-N-ethylbenzenesulfonamide is a compound that falls under the category of benzenesulfonamides. These compounds have been studied for their various chemical properties and potential applications in different fields. Though specific data on 2-bromo-N-ethylbenzenesulfonamide is scarce, insights can be drawn from related compounds and general chemical principles.
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as aminohalogenation, as seen in the unexpected synthesis of a structurally related compound by Zhang et al. (2010), highlighting the intricacies of benzenesulfonamide chemistry (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Other synthetic approaches may include adjustments in functional groups and alkylation reactions, which are common in benzenesulfonamide chemistry.
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamides involves crystallography and various forms of spectroscopy. For instance, the crystalline structure and molecular dimensions of related compounds provide insights into the steric and electronic characteristics that can influence reactivity and interactions with biological molecules.
Chemical Reactions and Properties
Benzenesulfonamides, including 2-bromo-N-ethylbenzenesulfonamide, typically undergo reactions such as sulfonamide formation, electrophilic substitutions, and interactions with nucleophiles. The presence of a bromine atom and an ethyl group can influence the compound's reactivity, making it a candidate for further functionalization or use in coupling reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. While specific data on 2-bromo-N-ethylbenzenesulfonamide may not be readily available, related benzenesulfonamides often exhibit characteristic physical properties that influence their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of 2-bromo-N-ethylbenzenesulfonamide, like acidity, basicity, and reactivity towards various chemical reagents, are influenced by its functional groups. The bromo and ethyl groups attached to the benzenesulfonamide core impact its electronic structure and reactivity patterns.
References:
Scientific Research Applications
Anticancer Properties : A compound related to 2-bromo-N-ethylbenzenesulfonamide has been synthesized and studied for its anticancer properties. This research indicates the potential use of such compounds in cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide, a derivative, has been used as an oxidizing titrant in analytical chemistry. This compound offers a simple and rapid method for the direct titration of various substances (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, & D. Mahadevappa, 1983).
HIV-1 Infection Prevention : Interest in methylbenzenesulfonamide derivatives, including compounds related to 2-bromo-N-ethylbenzenesulfonamide, has been growing due to their potential as small molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Chemical Synthesis : The compound has been involved in various chemical reactions, such as the aminohalogenation reaction, indicating its utility in synthetic organic chemistry (S. Takemura, K. Otsuki, K. Okamoto, & Y. Ueno, 1968).
Pharmaceutical Intermediates : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating its application in the preparation of pharmaceutical intermediates (P. Anbarasan, H. Neumann, & M. Beller, 2011).
Photodynamic Therapy : Derivatives of benzenesulfonamide have been synthesized and characterized for their potential use in photodynamic therapy for cancer treatment, showcasing the versatility of these compounds in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Gas-Liquid Chromatography : Derivatives of benzenesulfonamide have been used for gas-liquid chromatographic studies, illustrating their use in analytical methodologies (W. Vandenheuvel & V. F. Gruber, 1975).
Enzyme Inhibition : A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential, further highlighting their significance in biochemical research (N. Riaz, 2020).
Metal Ion Sensing : Bis-sulfonamides, including those derived from benzenesulfonamide, have been developed as sensors for heavy metal ions, demonstrating their application in environmental and healthcare fields (T. Sheikh, M. Arshad, M. M. Rahman, A. Asiri, & K. Alamry, 2016).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMGXYQVJKXRMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585881 | |
Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-ethylbenzenesulfonamide | |
CAS RN |
169189-80-4 | |
Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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